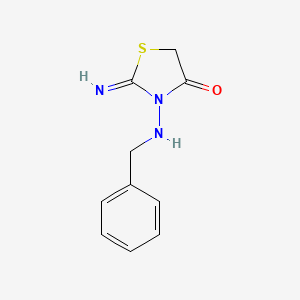
2-Amino-3-(benzylideneamino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(benzylideneamino)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of both amino and benzylideneamino groups in its structure allows for various chemical modifications, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzylideneamino)-4-thiazolidinone typically involves the condensation of 2-aminothiazolidin-4-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzylideneamino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells. Also shows antioxidant properties, which can help in preventing oxidative stress-related diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The biological activity of 2-Amino-3-(benzylideneamino)-4-thiazolidinone is attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
2-Amino-3-(benzylideneamino)-4-thiazolidinone can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:
2-Amino-4-thiazolidinone: Lacks the benzylideneamino group, resulting in different biological activities.
3-Benzylidene-4-thiazolidinone:
2-Amino-3-cyanothiophene: Another heterocyclic compound with different functional groups and biological activities.
The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical modifications and a wide range of biological activities.
Properties
CAS No. |
152449-58-6 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(benzylamino)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS/c11-10-13(9(14)7-15-10)12-6-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI Key |
FBSQEKATUGLOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


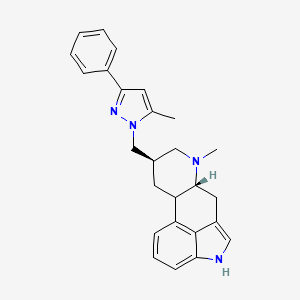
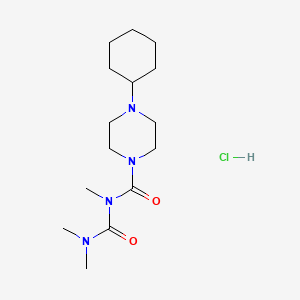
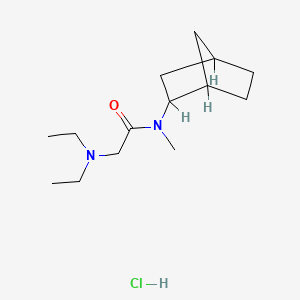
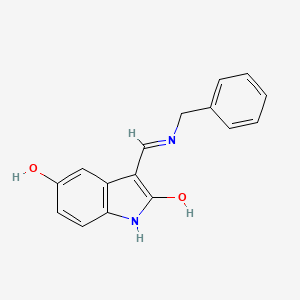

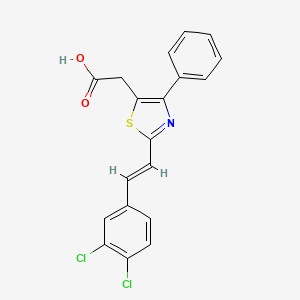
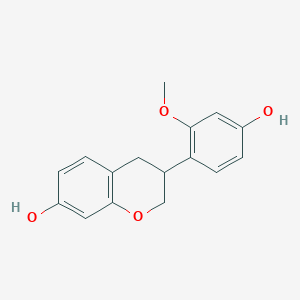
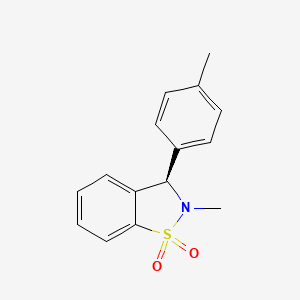
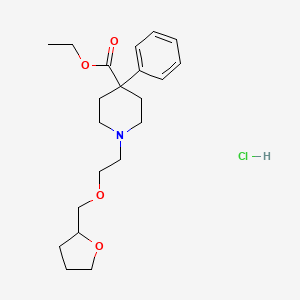
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
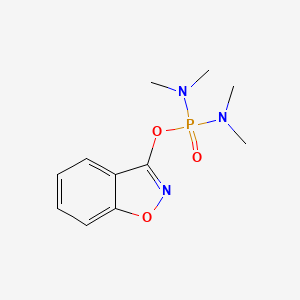
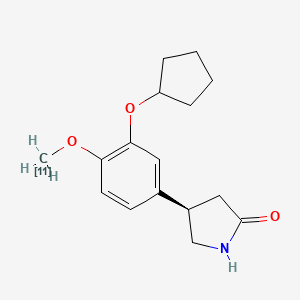
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)

